molecular formula C14H19F2NO4S B2541217 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide CAS No. 2177365-61-4

2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2541217
CAS No.: 2177365-61-4
M. Wt: 335.37
InChI Key: WQCBYDKXFQXIGC-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound with the molecular formula C14H19F2NO4S This compound features a benzenesulfonamide core substituted with difluoro groups and a cyclopentyl moiety linked through a hydroxyethoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 2,6-difluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the cyclopentyl moiety: This step involves the alkylation of the benzenesulfonamide with a cyclopentylmethyl halide in the presence of a base.

    Attachment of the hydroxyethoxy chain: The final step includes the reaction of the intermediate with ethylene glycol under acidic or basic conditions to introduce the hydroxyethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Replacement of difluoro groups with nucleophiles.

Scientific Research Applications

2,6-Difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzenesulfonamide: Lacks the cyclopentyl and hydroxyethoxy groups.

    N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide: Lacks the difluoro groups.

    2,6-Difluoro-N-methylbenzenesulfonamide: Lacks the cyclopentyl and hydroxyethoxy groups.

Uniqueness

2,6-Difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is unique due to the presence of both difluoro groups and a cyclopentyl moiety linked through a hydroxyethoxy chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO4S/c15-11-4-3-5-12(16)13(11)22(19,20)17-10-14(21-9-8-18)6-1-2-7-14/h3-5,17-18H,1-2,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCBYDKXFQXIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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